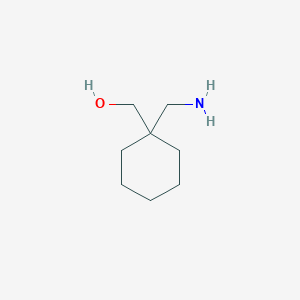

(1-(Aminomethyl)cyclohexyl)methanol

Descripción general

Descripción

(1-(Aminomethyl)cyclohexyl)methanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (1-(Aminomethyl)cyclohexyl)methanol can be synthesized through the reaction of cyclohexylmethylamine with formaldehyde. The reaction can be carried out under various conditions:

In the presence of acetic acid: Cyclohexylmethylamine and formaldehyde are heated together.

Using chloroform or ethanol as solvents: Sodium hydroxide is used as a catalyst, and the mixture is heated[][1].

Análisis De Reacciones Químicas

Types of Reactions: (1-(Aminomethyl)cyclohexyl)methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form various amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters[][1].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation[][1].

Major Products Formed:

Oxidation: Cyclohexylmethyl ketone or cyclohexylmethyl aldehyde.

Reduction: Various cyclohexylmethylamines.

Substitution: Cyclohexylmethyl halides or esters[][1].

Aplicaciones Científicas De Investigación

Overview

(1-(Aminomethyl)cyclohexyl)methanol, with the chemical formula C₈H₁₇NO, is a compound characterized by a cyclohexyl ring linked to an aminomethyl group and a hydroxymethyl group. This structure contributes to its diverse applications in various scientific fields, particularly in organic synthesis, biology, and medicine. Its unique functional groups allow for significant reactivity, making it a valuable intermediate in chemical reactions and potential therapeutic agent.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation and substitution, enhances its utility in creating diverse chemical structures.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been measured, indicating its potential for therapeutic applications in treating bacterial infections.

- Antifungal Activity : Preliminary investigations suggest antifungal properties, which warrant further exploration for use in pharmaceutical formulations targeting fungal infections.

- Interaction with Biological Targets : The compound interacts with specific enzymes and receptors, modulating their activity. This interaction may influence metabolic pathways relevant to various diseases, including neurological disorders.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes, coatings, and fragrances due to its reactivity and functional group versatility.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated significant antimicrobial activity against various pathogens, emphasizing its potential role in antibiotic development.

- Fungal Inhibition : Another investigation revealed that this compound inhibited fungal growth in vitro, indicating its suitability for antifungal drug development.

Comparación Con Compuestos Similares

Cyclohexylmethanol: Lacks the amino group, making it less versatile in reactions.

Cyclohexylmethylamine: Lacks the hydroxyl group, limiting its applications in certain reactions.

(1-(Aminomethyl)cyclohexyl)amine: Similar structure but different reactivity due to the absence of the hydroxyl group[][1].

Actividad Biológica

(1-(Aminomethyl)cyclohexyl)methanol, also known by its CAS number 2041-57-8, is a compound characterized by its unique structural features, including a cyclohexyl ring and functional groups such as aminomethyl and hydroxymethyl. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research, as well as its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₇NO. The presence of both an amine and a hydroxymethyl group suggests reactivity that may influence its biological activity. The compound appears as a colorless to pale yellow liquid, and its functional groups are critical in mediating interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism of action likely involves interference with cellular processes or structures essential for microbial survival.

- Antifungal Activity : Preliminary investigations suggest that this compound may also exhibit antifungal properties, making it a candidate for further exploration in pharmaceutical applications.

- Interaction with Biological Targets : The compound has been reported to interact with specific enzymes and receptors, modulating their activity. This suggests potential therapeutic effects in metabolic pathways relevant to various diseases .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in electrostatic interactions due to its functional groups. These interactions may lead to the modulation of enzyme activities or receptor functions, resulting in therapeutic outcomes. For example, it has been noted that the compound can influence neurotransmission pathways, which is particularly relevant for neurological disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Aminomethyl)cyclohexylmethanol | Similar cyclohexyl structure | Different position of the aminomethyl group |

| 2-(Aminomethyl)cyclopentanol | Cyclopentane ring instead of cyclohexane | Smaller ring structure affects reactivity |

| N,N-Dimethyl-1-(aminomethyl)cyclohexane | Contains dimethyl substitution | Enhanced lipophilicity due to additional methyl groups |

The distinct arrangement of functional groups in this compound contributes to its specific reactivity patterns and biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for potential therapeutic applications.

- Fungal Inhibition : Another investigation focused on the antifungal properties, revealing that this compound inhibited fungal growth in vitro. The study highlighted the need for further research to elucidate the mechanisms involved .

Propiedades

IUPAC Name |

[1-(aminomethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEESKQOQUSLLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625271 | |

| Record name | [1-(Aminomethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-57-8 | |

| Record name | 1-(Aminomethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Aminomethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.